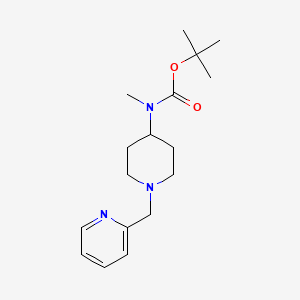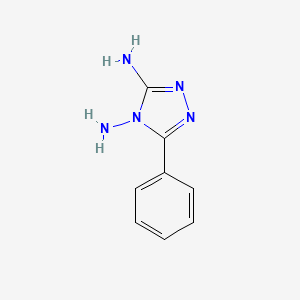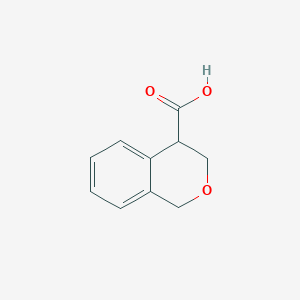![molecular formula C11H11NS2 B12121548 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenylmethyl group and a thiol group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with thioamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Reduction: The compound can undergo reduction reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of halogenated or nitro-substituted thiazoles.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activity.
1,3,4-Thiadiazole: Another heterocyclic compound with significant therapeutic potential, particularly in anticancer research.
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Uniqueness
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol is unique due to the presence of both a 4-methylphenylmethyl group and a thiol group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11NS2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NS2/c1-8-2-4-9(5-3-8)6-10-7-12-11(13)14-10/h2-5,7H,6H2,1H3,(H,12,13) |
Clave InChI |
RXEPKZVBVJTWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)
![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)

![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)



![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)


![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

